molecular formula C20H20N2O4 B11006437 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B11006437
M. Wt: 352.4 g/mol
InChI Key: NBYOYVKLBHKSRM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves the coupling of an indole derivative with a methoxyphenyl acetic acid derivative. One common method for the preparation of such amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions generally involve the activation of the carboxyl group of the methoxyphenyl acetic acid derivative by DCC, followed by the nucleophilic attack of the indole derivative to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: Oxo derivatives with increased polarity.

    Reduction: Hydroxy derivatives with potential biological activity.

    Substitution: Various substituted indole derivatives with modified chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of key enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyphenyl acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other indole derivatives.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1-methylindol-4-yl)oxyacetamide

InChI

InChI=1S/C20H20N2O4/c1-22-11-10-16-17(22)4-3-5-19(16)26-13-20(24)21-12-18(23)14-6-8-15(25-2)9-7-14/h3-11H,12-13H2,1-2H3,(H,21,24)

InChI Key

NBYOYVKLBHKSRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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